2-Methoxy-5-nitrobenzenediazonium

Descripción

The exact mass of the compound 2-Methoxy-5-nitrobenzenediazonium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-5-nitrobenzenediazonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-nitrobenzenediazonium including the price, delivery time, and more detailed information at info@benchchem.com.

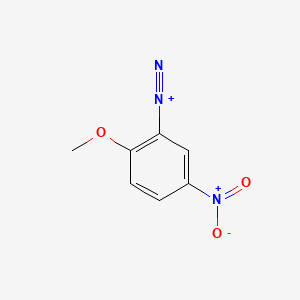

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUADGGPZZZMHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865343 | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-17-9 | |

| Record name | 2-Methoxy-5-nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROBENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1H66K1H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxy-5-nitrobenzenediazonium chemical properties

Field-Proven Insight: The Sandmeyer reaction is invaluable for introducing substituents to an aromatic ring in positions that are not easily accessible through direct electrophilic aromatic substitution. The synthesis begins with an amino group, which can be readily introduced and directs subsequent substitutions, and is then replaced via the diazonium intermediate. This provides a level of synthetic control that is otherwise difficult to achieve. [10]

Applications in Research and Development

The versatile reactivity of 2-Methoxy-5-nitrobenzenediazonium makes it a valuable precursor in several scientific and industrial fields.

-

Dye Manufacturing: This is its primary application. Through azo coupling reactions with various naphthol and aniline derivatives, it is used to produce a range of intensely colored azo dyes (typically in the scarlet and red spectrum) for textiles, pigments, and biological stains. [1][6]* Pharmaceutical Synthesis: The ability to easily introduce functional groups via Sandmeyer and other substitution reactions makes diazonium salts useful intermediates in the synthesis of complex, biologically active molecules and pharmaceutical building blocks. [1][10]* Materials Science: Azo compounds derived from this diazonium salt can be incorporated into polymers to create materials with specific optical properties, finding use in research for applications like sensors or solar cells. [1]* Analytical Chemistry: It can be employed as a reagent in chemical assays, forming colored complexes with specific analytes for colorimetric detection. [1]

References

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. Available from: [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

2-Methoxy-5-nitrobenzenediazonium. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

-

A Chemoselective Rapid Azo-Coupling Reaction (CRACR) for “Unclickable” Bioconjugation. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

2-methoxy-5-nitrobenzenediazonium (C7H6N3O3). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Benzenediazonium, 2-methoxy-5-nitro- - Substance Details. (n.d.). US EPA. Retrieved January 18, 2026, from [Link]

-

Hydroxy- and Methoxy-Benzene Derivatives with Benzenediazonium Salts: Chemical Behavior and Tautomeric Problems. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. (2024, March 14). NIH. Retrieved January 18, 2026, from [Link]

-

Recent applications of arene diazonium salts in organic synthesis. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Azo coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

A general electrochemical strategy for the Sandmeyer reaction. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Azo coupling reactions structures and mechanisms. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

- Stabilization of diazonium salt solutions. (n.d.). Google Patents.

-

Cas 100-05-0,4-nitrobenzenediazonium chloride. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scialert.net [scialert.net]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

synthesis of 2-Methoxy-5-nitrobenzenediazonium from 2-methoxy-5-nitroaniline

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-nitrobenzenediazonium from 2-methoxy-5-nitroaniline

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Methoxy-5-nitrobenzenediazonium, a valuable intermediate in organic synthesis, particularly in the production of azo dyes. The synthesis is achieved through the diazotization of 2-methoxy-5-nitroaniline. This document details the underlying chemical principles, a step-by-step experimental workflow, critical safety protocols for handling thermally unstable diazonium salts, and the mechanistic rationale behind the procedure. The focus is on generating the diazonium salt in situ for immediate use in subsequent reactions, which is the standard and safest practice. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and safety-conscious understanding of this fundamental chemical transformation.

Introduction: Significance of 2-Methoxy-5-nitrobenzenediazonium

2-Methoxy-5-nitrobenzenediazonium, also known by trade names such as Fast Scarlet RC Base, is an aromatic diazonium salt with the chemical formula C₇H₆N₃O₃⁺.[1][2] It is not typically isolated as a solid due to its inherent instability but is generated in solution as a reactive intermediate from its parent amine, 2-methoxy-5-nitroaniline.[1] The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring creates a unique electronic profile that governs its reactivity.[1]

The primary significance of this compound lies in its role as a versatile precursor in organic synthesis. Its most prominent application is as a diazo component in azo coupling reactions to produce a wide range of azo dyes used for textiles, biological staining, and advanced materials.[1][3] Furthermore, the diazonium group is an excellent leaving group (as dinitrogen gas), enabling a variety of transformations, including the Sandmeyer and related reactions, to introduce halogens and other functional groups onto the aromatic ring with high regioselectivity.[1]

Chemical Principles and Reaction Mechanism

The conversion of a primary aromatic amine, such as 2-methoxy-5-nitroaniline, into a diazonium salt is known as diazotization. This reaction, first discovered by Peter Griess in 1858, is a cornerstone of synthetic organic chemistry.[4] It involves the reaction of the amine with nitrous acid (HNO₂) under acidic conditions at low temperatures.[4][5]

Mechanism of Diazotization:

The reaction proceeds through several key steps:

-

Formation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5]

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the potent electrophile, the nitrosonium ion (N≡O⁺).[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-methoxy-5-nitroaniline acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[1]

-

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization followed by protonation and elimination of a water molecule to yield the final, resonance-stabilized benzenediazonium ion.

The entire process must be conducted at low temperatures (typically 0-5 °C) because diazonium salts are thermally unstable and can decompose, sometimes violently, at higher temperatures.[6][7]

Caption: Figure 2: Experimental Workflow for Synthesis

Quantitative Data Summary

The following table summarizes the quantitative data for the experimental protocol.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Molar Equivalents |

| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | 4.0 g | 0.024 | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | ~1.7 g | ~0.025 | ~1.05 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 6.0 mL | ~0.11 | ~4.6 |

| Urea | CH₄N₂O | 60.06 | ~0.15 g | ~0.0025 | - |

Critical Safety and Hazard Management

Aromatic diazonium salts are notoriously hazardous and must be handled with extreme caution. [7]Their primary hazard is thermal instability; many can decompose violently, especially in the solid, dry state, and are sensitive to friction and shock. [6][8][9] The Cardinal Rules for Safe Handling of Diazonium Salts are as follows: [6][7][8]

-

Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts, especially isolated solids, as potentially explosive. [8]2. Maintain Low Temperatures: Strictly maintain the reaction temperature below 5 °C at all times. Temperature excursions can lead to rapid, exothermic decomposition. [7]3. Avoid Isolation: Whenever possible, generate and use diazonium salts in situ. Do not attempt to isolate 2-Methoxy-5-nitrobenzenediazonium as a solid unless you are following a specific protocol for creating a stabilized salt (e.g., a tetrafluoroborate or a zinc chloride double salt) and have the appropriate safety measures (blast shields) in place. [8][9][10]4. Control Stoichiometry: Use only a minimal excess of sodium nitrite. A large excess can lead to unwanted side reactions and the formation of unstable byproducts. [6]5. Quench Excess Nitrite: Always test for and neutralize excess nitrous acid (e.g., with urea or sulfamic acid) before any workup or subsequent steps. [7]6. Proper Quenching: Before disposal, any remaining diazonium salt in the reaction mixture must be quenched. A common method is to add a solution of hypophosphorous acid or to couple it with an excess of a highly reactive phenol like resorcinol.

-

Ventilation: The procedure should be performed in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxides (NOx) that may be generated. [4]8. Handling Solids: If handling any stabilized, solid diazonium salt, use plastic or wooden spatulas. Never use a metal spatula, as friction can initiate decomposition. [6][8]

Conclusion

The synthesis of 2-Methoxy-5-nitrobenzenediazonium from its corresponding aniline is a straightforward yet hazardous procedure that demands meticulous control over reaction conditions and a profound respect for safety protocols. By adhering to the principles of low temperature, controlled stoichiometry, and in situ utilization, this versatile intermediate can be generated safely and efficiently. Its subsequent application in azo coupling and other substitution reactions makes the mastery of this synthesis a valuable skill for chemists in both academic and industrial research.

References

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

D. P. J. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]

-

Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]

- Google Patents. (1983).

-

Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]

-

Royal Society of Chemistry. (n.d.). Recent applications of arene diazonium salts in organic synthesis. [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitrobenzenediazonium. [Link]

Sources

- 1. Buy 2-Methoxy-5-nitrobenzenediazonium | 27165-17-9 [smolecule.com]

- 2. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Methoxy-5-nitrobenzenediazonium: Synthesis, Reactions, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrobenzenediazonium, a highly reactive aromatic diazonium salt, serves as a versatile intermediate in organic synthesis. Its unique electronic structure, characterized by an electron-donating methoxy group and a potent electron-withdrawing nitro group, imparts a distinct reactivity profile that has been harnessed for the creation of a diverse array of molecules.[1] While historically significant in the synthesis of azo dyes, its utility extends into the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzenediazonium, from its fundamental properties and synthesis to its key chemical transformations and potential applications in drug discovery and development.

Core Compound Identification and Properties

CAS Number: 27165-17-9[2]

Molecular Formula: C₇H₆N₃O₃⁺[2]

Molecular Weight: 180.14 g/mol [2]

Synonyms: Fast Scarlet RC Base, Azoic Diazo Component 13[2]

Structure:

Caption: Generalized workflow for the synthesis of 2-Methoxy-5-nitrobenzenediazonium.

Detailed Experimental Protocol for Diazotization

The following protocol is a representative procedure for the laboratory-scale synthesis of 2-Methoxy-5-nitrobenzenediazonium for subsequent in situ use.

Materials:

-

2-Methoxy-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a stirrer and thermometer, a suspension of 2-methoxy-5-nitroaniline (e.g., 0.024 mol) is made in a mixture of concentrated sulfuric acid (e.g., 6 mL) and water (e.g., 50 mL). [3]2. The mixture is cooled to 0-5°C in an ice-salt bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite (e.g., 0.02 mol in 10 mL of water) is added dropwise to the aniline suspension over a period of 20-30 minutes, ensuring the temperature is maintained below 5°C. [3]4. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5°C.

-

The completion of the diazotization can be confirmed by testing for the presence of unreacted amine using a solution of 4-(N,N-dimethylamino)benzaldehyde, which would produce a colored product if the amine is still present. [3]6. Any excess nitrous acid is quenched by the portion-wise addition of a small amount of urea until a negative test on starch-iodide paper is observed (the paper remains colorless). [3]7. The resulting clear, yellowish solution of 2-Methoxy-5-nitrobenzenediazonium is kept cold and used immediately in subsequent reactions.

Key Chemical Transformations and Applications

The synthetic utility of 2-Methoxy-5-nitrobenzenediazonium stems from the excellent leaving group ability of the diazonium moiety (N₂). This allows for its displacement by a wide range of nucleophiles, providing access to a variety of substituted aromatic compounds.

Azo Coupling Reactions: The Gateway to Azo Dyes

The most prominent reaction of diazonium salts is their electrophilic aromatic substitution reaction with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. [1]This reaction, known as azo coupling, is the foundation of the azo dye industry.

Mechanism Insight: The diazonium ion acts as a weak electrophile and thus requires a highly activated aromatic ring for the reaction to proceed efficiently. The coupling typically occurs at the para position to the activating group of the coupling partner.

Caption: Synthetic pathway from 2-methoxy-5-nitroaniline to a benzimidazole intermediate.

Furthermore, azo compounds derived from diazonium salts have been investigated for their pharmacological activities, including anticancer properties. T[4]he azo linkage can act as a pro-drug feature, being reductively cleaved in vivo to release bioactive amine compounds.

Safety and Handling

2-Methoxy-5-nitrobenzenediazonium salts are typically generated and used in situ due to their inherent instability. Solid diazonium salts can be explosive when dry and should be handled with extreme caution. The precursor, 2-methoxy-5-nitroaniline, and the reagents used in its diazotization are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-Methoxy-5-nitrobenzenediazonium is a valuable and reactive intermediate in organic synthesis. Its well-established chemistry in the formation of azo dyes continues to be relevant in the coloration industry. For researchers and professionals in drug development, an understanding of the synthesis and reactivity of this diazonium salt, and particularly its precursor amine, provides a powerful tool for the construction of complex aromatic and heterocyclic systems. The ability to introduce a variety of functional groups through diazonium chemistry underscores its potential in the exploration of new chemical entities with therapeutic potential. As with all diazonium compounds, a thorough understanding of their reactivity and a commitment to safe handling practices are paramount for their successful and safe utilization in the laboratory.

References

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved from [Link]

-

Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitrobenzenediazonium. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26865-26893. Retrieved from [Link]

-

Bhosale, S. H., et al. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences, 68(3), 359. Retrieved from [Link]

Sources

- 1. Buy 2-Methoxy-5-nitrobenzenediazonium | 27165-17-9 [smolecule.com]

- 2. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 2-Methoxy-5-nitrobenzenediazonium salts

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-nitrobenzenediazonium Salts

Introduction

2-Methoxy-5-nitrobenzenediazonium salts, commonly known in the dye industry as Fast Scarlet RC Base, are highly valuable intermediates in synthetic organic chemistry.[1] Their primary utility lies in the synthesis of azo dyes, a vast class of intensely colored compounds used in textiles, biological staining, and materials science.[2] The synthesis of these dyes relies on the diazonium salt's ability to act as a potent electrophile in diazo coupling reactions.[2]

However, the synthetic utility of 2-Methoxy-5-nitrobenzenediazonium salts is intrinsically linked to a significant challenge: the inherent instability of the diazonium group (-N₂⁺).[3][4] Diazonium salts as a class are known for their thermal lability and, in some cases, explosive nature, particularly when isolated in a solid state.[5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of 2-Methoxy-5-nitrobenzenediazonium salts and outlines field-proven protocols for their safe storage and handling, ensuring both experimental success and laboratory safety.

Chapter 1: Intrinsic Stability and Influencing Factors

The stability of a 2-Methoxy-5-nitrobenzenediazonium salt is not an absolute property but a function of several interacting factors, from its electronic structure to its physical environment.

Electronic and Structural Effects

The benzene ring of this diazonium salt is substituted with two functional groups that exert opposing electronic effects: an electron-donating methoxy group (-OCH₃) at position 2 and a strong electron-withdrawing nitro group (-NO₂) at position 5.[2] The methoxy group, through its resonance effect, can donate electron density to the ring, which helps to delocalize and stabilize the positive charge of the diazonium cation.[6] Conversely, the nitro group strongly withdraws electron density, which can destabilize the cation.[3][6] This unique electronic arrangement results in a nuanced reactivity profile.[2] While electron-donating groups generally enhance the stability of diazonium salts, some studies have shown that certain electron-rich systems can still exhibit low decomposition temperatures, indicating a complex relationship between structure and thermal stability.[3]

Thermal Stability

Diazonium salts are notoriously thermally sensitive.[5] The bond between the aromatic carbon and the diazonium group is relatively weak, and upon heating, it can readily cleave to release dinitrogen gas (N₂)—a thermodynamically very stable molecule. This decomposition can be rapid and highly exothermic, posing a significant hazard.[4] For this reason, the synthesis of 2-Methoxy-5-nitrobenzenediazonium salts is performed at low temperatures, typically between 0-5°C, to prevent premature decomposition.[5][7] In aqueous solutions, most diazonium salts are unstable above 5°C.[5]

Influence of the Counter-Anion

The choice of the counter-anion (X⁻) is critical to the stability and safety of the isolated diazonium salt.

-

Chloride (Cl⁻): When hydrochloric acid is used in the diazotization reaction, a chloride salt is formed in solution. While suitable for immediate use in situ, isolated diazonium chlorides can be highly unstable and potentially explosive in the solid state.[5][7]

-

Tetrafluoroborate (BF₄⁻): The tetrafluoroborate anion forms a more stable, crystalline, and less soluble salt with the diazonium cation.[7] This increased stability makes 2-Methoxy-5-nitrobenzenediazonium tetrafluoroborate the preferred form for isolation, purification, and short-term storage.

Physical State

The greatest hazard associated with diazonium salts arises when they are isolated in a solid, dry state. As solids, they are much more sensitive to initiation by shock, friction, heat, or static discharge than when in solution.[4][5] Whenever possible, it is safest to generate and use 2-Methoxy-5-nitrobenzenediazonium salts in solution without isolation.

Chapter 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for mitigating the risks associated with 2-Methoxy-5-nitrobenzenediazonium salts.

Storage Conditions

The following conditions are synthesized from authoritative safety data sheets and are critical for maintaining the integrity and safety of the compound.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store at -20°C. | To minimize thermal decomposition. | [8] |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated place. | Prevents hydrolysis and reaction with atmospheric moisture. | [9] |

| Light | Protect from light. | Light can catalyze decomposition. | [8] |

| Container | Use a clearly labeled, tightly sealed container. | To prevent accidental misuse and contamination. | [9] |

| Purity | Store in the purest form possible. | Impurities can catalyze decomposition. |

Safe Handling: The Cardinal Rules

The following protocols, adapted from established safety guidelines for diazonium salts[5], are essential for any researcher working with these compounds.

-

Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite for the diazotization reaction. Excess nitrite can lead to unstable side products.

-

Check for Excess Nitrous Acid: Before proceeding with any subsequent reaction, use starch-iodide paper to test for the presence of excess nitrous acid and neutralize it if necessary (e.g., with urea or sulfamic acid).[10]

-

Correct Reagent Order: Always add the sodium nitrite solution to the acidic solution of the amine (2-methoxy-5-nitroaniline). This minimizes the concentration of free nitrous acid.[5]

-

Maintain Low Temperature: The reaction temperature must be rigorously controlled and kept below 5°C at all times.[5]

-

Vent Gaseous Byproducts: Diazotization and decomposition both produce nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.[5]

-

Never Isolate Unless Necessary: Use the diazonium salt solution directly whenever possible. Avoid isolating the solid salt.

-

Assume Explosive Properties: If the properties of a specific, isolated diazonium salt are unknown, it must be handled as if it were explosive.[5]

-

Prevent Unintended Precipitation: Do not allow the diazonium salt to precipitate out of solution unexpectedly, as this creates a concentrated, hazardous solid.

-

Quench Before Disposal: Quench any remaining diazonium salt in the reaction mixture or waste streams before further treatment or disposal.

-

Use Appropriate PPE: Always wear appropriate personal protective equipment, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8][11]

Chapter 3: Decomposition Pathways and Hazard Mitigation

Understanding the decomposition mechanism is fundamental to preventing and controlling potential hazards.

Decomposition Mechanism

The primary decomposition pathway for 2-Methoxy-5-nitrobenzenediazonium involves the heterolytic or homolytic cleavage of the C-N bond. This process expels dinitrogen gas (N₂) and generates a highly reactive 2-methoxy-5-nitrophenyl cation or radical. This reactive intermediate will then quickly react with any available nucleophile or solvent molecule.

Caption: Primary decomposition pathways for aryldiazonium salts.

Hazardous Byproducts

Under fire or uncontrolled decomposition conditions, the compound can break down into hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) if the chloride salt is used.

Mitigation and Quenching Protocol

It is critical to neutralize or "quench" any unreacted diazonium salt before workup or disposal. Hypophosphorous acid (H₃PO₂) is an effective quenching agent that reduces the diazonium group to a hydrogen, a process known as hydrodediazoniation.[5]

Quenching Protocol:

-

Ensure the reaction mixture is maintained at 0-5°C with efficient stirring.

-

Slowly add a solution of 50% hypophosphorous acid (H₃PO₂) dropwise to the cold diazonium salt solution.

-

Observe for gas (N₂) evolution. Continue the slow addition until gas evolution ceases.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete quenching.

-

The mixture can now be safely warmed to room temperature for workup or disposal according to institutional guidelines.

Chapter 4: Experimental Workflows

The following protocols provide standardized, safety-conscious procedures for the synthesis and handling of 2-Methoxy-5-nitrobenzenediazonium salts.

Protocol 1: In Situ Synthesis of 2-Methoxy-5-nitrobenzenediazonium Chloride

This protocol describes the preparation of an aqueous solution of the diazonium salt for immediate use in a subsequent reaction (e.g., azo coupling).

Sources

- 1. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Methoxy-5-nitrobenzenediazonium | 27165-17-9 [smolecule.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Which of the following diazonium salt is most stable ? [allen.in]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 2-Methoxy-5-nitrobenzenediazonium in Organic Solvents

Introduction

2-Methoxy-5-nitrobenzenediazonium, a key intermediate in the synthesis of azo dyes and pigments, is widely recognized in industrial applications under names such as Fast Scarlet RC Base.[1][2] Its utility in producing vibrant and lasting colors for textiles and other materials is well-documented.[3][4][5] However, for researchers and professionals in drug development and materials science, a nuanced understanding of its behavior in various chemical environments is paramount. The solubility of this diazonium salt is a critical parameter that dictates its reactivity, handling, and application scope. This guide provides an in-depth exploration of the solubility of 2-methoxy-5-nitrobenzenediazonium in a range of organic solvents, offering insights into the underlying chemical principles and practical methodologies for its use.

Core Principles of Diazonium Salt Solubility

The solubility of aryldiazonium salts, including 2-methoxy-5-nitrobenzenediazonium, is a complex interplay of several factors. A fundamental understanding of these principles is essential for predicting and controlling its behavior in solution.

-

The Nature of the Counter-ion: The anion associated with the diazonium cation (ArN₂⁺) plays a pivotal role in the overall solubility and stability of the salt.[6] While chloride salts are common, they are often used in situ due to their potential instability in solid form.[6] In contrast, salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (CH₃C₆H₄SO₃⁻) tend to be more stable and can often be isolated as solids.[6][7] This difference in stability also extends to solubility. For instance, arenediazonium tosylates have been reported to be highly soluble in a wide array of both protic and polar aprotic solvents.[7] Conversely, some fluoroborate salts of diazonium compounds are known to be poorly soluble in water.[6]

-

Solvent Polarity and Type: The principle of "like dissolves like" is a useful starting point. Polar solvents are generally better at solvating ionic compounds like diazonium salts. However, the specific interactions between the solvent and both the diazonium cation and the counter-ion are crucial. Protic solvents (e.g., alcohols, water) can form hydrogen bonds, which can influence solubility. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are also effective due to their ability to solvate cations. The choice of solvent can significantly impact the rate of subsequent reactions, such as diazo-coupling, by influencing the solvation of the reacting species.[8]

-

Temperature: Temperature is a critical factor affecting the stability of diazonium salts.[6] Most diazonium salts are thermally labile and are typically prepared and used at low temperatures (0-5 °C) to prevent decomposition.[6] While solubility generally increases with temperature, the risk of degradation often outweighs the benefits of enhanced solubility at higher temperatures.

Solubility Profile of 2-Methoxy-5-nitrobenzenediazonium

Based on available data, 2-methoxy-5-nitrobenzenediazonium, commonly available as Fast Scarlet RC Base, exhibits a broad range of solubility in organic solvents. The following table summarizes its qualitative solubility profile.

| Solvent Class | Solvent Name | Solubility | Reference(s) |

| Ketones | Acetone | Very Soluble | [3][9] |

| Alcohols | Methanol | Soluble | [3][9] |

| Ethanol | Soluble | [3][9] | |

| Acids | Acetic Acid | Soluble | [3][9] |

| Hydrochloric Acid | Soluble | [4] | |

| Sulfuric Acid | Soluble | [4] | |

| Aromatic | Benzene | Soluble | [3][9] |

| Esters | Ethyl Acetate | Soluble | [3][9] |

| Alkanes | Petroleum Ether | Insoluble | [3][9] |

| Aqueous | Water | Slightly Soluble | [4] |

This solubility profile indicates a preference for polar and moderately polar organic solvents. Its high solubility in acetone is particularly noteworthy, suggesting this may be an excellent solvent for reactions or stock solution preparation, provided stability is maintained. The insolubility in non-polar solvents like petroleum ether is consistent with its ionic character.

Experimental Determination of Solubility: A Methodological Approach

For applications requiring precise knowledge of solubility, a standardized experimental protocol is necessary. The following method outlines a reliable procedure for determining the solubility of 2-methoxy-5-nitrobenzenediazonium in a given organic solvent.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a diazonium salt.

Detailed Protocol

-

Preparation of the Diazonium Salt:

-

Synthesize 2-methoxy-5-nitrobenzenediazonium from 2-methoxy-5-nitroaniline via diazotization with sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at 0-5°C.[5]

-

For a stable, isolable solid, precipitate the diazonium salt as its tetrafluoroborate by adding tetrafluoroboric acid.

-

Filter the resulting solid, wash with a cold, non-solvent (e.g., diethyl ether), and dry under vacuum at low temperature.

-

-

Saturation:

-

In a jacketed glass vessel maintained at a constant, low temperature (e.g., 5°C), add a known volume of the desired organic solvent.

-

Add an excess of the prepared 2-methoxy-5-nitrobenzenediazonium salt to the solvent.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle, or centrifuge the mixture at low temperature.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diazonium salt using a validated analytical method, such as UV-Vis spectrophotometry (by measuring absorbance at its λmax) or HPLC, against a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the measured concentration and the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

The practical application of 2-methoxy-5-nitrobenzenediazonium requires a consideration of the factors that govern its solubility in different contexts.

Caption: Key factors influencing the solubility of diazonium salts.

Conclusion

The solubility of 2-methoxy-5-nitrobenzenediazonium is a multifaceted property that is highly dependent on the choice of both the counter-ion and the solvent. It exhibits good solubility in a range of polar organic solvents, including acetone, alcohols, and acetic acid, while being insoluble in non-polar hydrocarbons. For applications in organic synthesis and materials science, a careful consideration of these solubility characteristics is essential for optimizing reaction conditions and ensuring reproducible outcomes. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this versatile chemical intermediate.

References

-

Fast Scarlet RC Base. (n.d.). Dyes Chemical. Retrieved January 18, 2026, from [Link]

-

Barbero, M., Cadamuro, S., Dughera, S., & Ghigo, G. (2007). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. The Journal of Organic Chemistry, 72(18), 6847–6856. Retrieved January 18, 2026, from [Link]

-

Fast Scarlet RC Base Bulk Manufacturer, CAS NO 27165-17-9. (n.d.). Suze Chemical. Retrieved January 18, 2026, from [Link]

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Retrieved January 18, 2026, from [Link]

-

Fast Scarlet Rc Base Fast Colour Bases | 27165-17-9. (n.d.). S D International. Retrieved January 18, 2026, from [Link]

-

Diazonium Salts | Reactions, Properties, Advantages & Uses. (n.d.). Allen Overseas. Retrieved January 18, 2026, from [Link]

-

Weaver, K. H., & Smith, M. B. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 914. Retrieved January 18, 2026, from [Link]

-

2-Methoxy-5-nitrobenzenediazonium. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Cas 27165-17-9,Fast Scarlet RC Base. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

-

Hashida, Y., Ishida, M., & Matsui, K. (1978). Solvent Effects in Diazo-coupling Reactions. Bulletin of the Chemical Society of Japan, 51(5), 1523-1526. Retrieved January 18, 2026, from [Link]

Sources

- 1. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 27165-17-9,Fast Scarlet RC Base | lookchem [lookchem.com]

- 3. Fast Scarlet RC Base [buydye.com]

- 4. Fast Scarlet RC Base Bulk Manufacturer, CAS NO 27165-17-9 | Suze Chemical [suzehg.com]

- 5. Buy 2-Methoxy-5-nitrobenzenediazonium | 27165-17-9 [smolecule.com]

- 6. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]

- 7. portal.tpu.ru [portal.tpu.ru]

- 8. academic.oup.com [academic.oup.com]

- 9. Fast Scarlet RC Base | 27165-17-9 [chemicalbook.com]

electrophilic nature of 2-Methoxy-5-nitrobenzenediazonium

An In-Depth Technical Guide to the Electrophilic Nature of 2-Methoxy-5-nitrobenzenediazonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-nitrobenzenediazonium, a highly reactive aryldiazonium salt, serves as a cornerstone intermediate in modern organic synthesis. Its pronounced electrophilic character, governed by a unique interplay of electron-donating and electron-withdrawing substituents, makes it an exceptionally versatile reagent. This guide provides a comprehensive examination of the electronic structure, synthesis, and reactivity of 2-Methoxy-5-nitrobenzenediazonium. We will delve into the mechanistic underpinnings of its role in key synthetic transformations, particularly azo coupling and Sandmeyer reactions, offering field-proven protocols and explaining the causality behind experimental choices. This document is intended to equip researchers and drug development professionals with the technical insights required to effectively leverage this powerful synthetic tool.

Introduction and Strategic Importance

Arenediazonium salts are a pivotal class of organic compounds, distinguished by the presence of the –N₂⁺ functional group. This moiety is one of the most effective leaving groups in organic chemistry, departing as stable dinitrogen gas (N₂), which provides a strong thermodynamic driving force for a wide array of substitution reactions.[1] Among these, 2-Methoxy-5-nitrobenzenediazonium (also known as Azoic Diazo Component 13 or Fast Scarlet RC Base) holds a special position.[2]

Its synthetic utility stems from a finely tuned electronic architecture. The benzene ring is strategically functionalized with a potent electron-withdrawing nitro group and a moderately electron-donating methoxy group.[3] This specific arrangement dramatically enhances the electrophilicity of the diazonium cation, making it a superior reagent for electrophilic aromatic substitution reactions and a reliable precursor for introducing a variety of functional groups onto an aromatic scaffold.[3][4] Consequently, it is a critical intermediate in the manufacturing of azo dyes, the synthesis of complex pharmaceutical molecules, and the development of novel functional materials.[3][5]

Synthesis and Characterization

The preparation of 2-Methoxy-5-nitrobenzenediazonium is a well-established, two-step process that begins with the nitration of anisole, followed by the diazotization of the resulting aniline derivative.[3] The stability of the final diazonium salt is critically dependent on temperature; therefore, all procedures must be conducted under cold conditions (0–5 °C) to prevent premature decomposition and loss of nitrogen gas.[1]

Synthesis Pathway

The overall synthetic workflow is a classic example of electrophilic aromatic substitution followed by amine functionalization.

Experimental Protocol: Diazotization of 2-Methoxy-5-nitroaniline

This protocol describes the in-situ generation of the diazonium salt for immediate use in subsequent reactions, a standard practice that mitigates the risks associated with isolating solid diazonium salts.[6]

Materials:

-

2-Methoxy-5-nitroaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Deionized Water

-

Ice

Procedure:

-

Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Methoxy-5-nitroaniline in deionized water.

-

Acidification: Cool the suspension to 0 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid while maintaining the temperature between 0 and 5 °C. The amine will dissolve to form its hydrochloride salt.

-

Nitrite Addition: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the stirred amine hydrochloride suspension. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C to prevent decomposition of the diazonium salt and the formation of phenolic byproducts.

-

Completion Check: The reaction is typically complete after 15-30 minutes of stirring in the cold. To confirm the absence of unreacted amine, a spot test can be performed using a solution of 4-(N,N-dimethylamino)benzaldehyde, which produces a colored Schiff base with primary aromatic amines.[7] The presence of a slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).

-

Immediate Use: The resulting cold, aqueous solution of 2-Methoxy-5-nitrobenzenediazonium chloride is now ready for immediate use in coupling or substitution reactions.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-nitrobenzenediazonium | [2] |

| Synonyms | Fast Scarlet RC Base, Azoic Diazo Component 13 | [2] |

| CAS Number | 27165-17-9 | [2] |

| Molecular Formula | C₇H₆N₃O₃⁺ | [2] |

| Molecular Weight | 180.14 g/mol | [2] |

The Electronic Basis of Electrophilicity

The potent is not merely due to the inherent properties of the diazonium group but is a result of a synergistic electronic push-pull effect from the ring substituents.

-

The Diazonium Group (–N₂⁺): This group is a powerful electrophile. The positive charge is delocalized across both nitrogen atoms, but the terminal nitrogen is susceptible to nucleophilic attack.[8] It is also a superlative leaving group, making the carbon to which it is attached highly activated towards substitution.

-

The Nitro Group (–NO₂): Located at the 5-position (para to the methoxy group and meta to the diazonium group), the nitro group is a strong electron-withdrawing group. It deactivates the ring through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group withdraws electron density from the ring via resonance, further intensifying the electron deficiency of the aromatic system.[3]

-

-

The Methoxy Group (–OCH₃): Positioned at the 2-position (ortho to the diazonium group), the methoxy group exhibits dual electronic behavior:

-

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the ring through resonance, an electron-donating effect.[3]

-

The net effect is a significant enhancement of electrophilicity. The powerful electron-withdrawing character of the nitro and diazonium groups overwhelmingly dominates, pulling electron density out of the ring. This makes the diazonium cation exceptionally electron-poor and thus highly reactive towards nucleophiles.

Reactivity Profile and Synthetic Applications

The heightened electrophilicity of 2-Methoxy-5-nitrobenzenediazonium dictates its primary applications in two major classes of reactions: azo coupling and substitution (e.g., Sandmeyer) reactions.

Azo Coupling: Electrophilic Aromatic Substitution

Azo coupling is the quintessential reaction of diazonium salts, forming the vast and commercially important class of azo compounds, which are known for their intense colors.[9][10] The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking an electron-rich aromatic nucleophile (the coupling component), such as a phenol or an aniline.[10][11]

Mechanism: The reaction proceeds via the attack of the π-electrons from the activated aromatic ring onto the terminal nitrogen of the diazonium ion. This forms a resonance-stabilized carbocation intermediate (a Wheland-like complex), which then loses a proton to restore aromaticity and yield the final azo product.[9]

Protocol: Synthesis of an Azo Dye with β-Naphthol

-

Coupling Component Solution: Dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. The base deprotonates the phenol to form the sodium naphthoxide salt, which is a much stronger nucleophile and significantly accelerates the reaction.[12] Cool this solution to 0-5 °C.

-

Coupling Reaction: Slowly add the previously prepared cold solution of 2-Methoxy-5-nitrobenzenediazonium chloride to the stirred naphthoxide solution. Maintain the temperature below 10 °C.

-

Precipitation: An intensely colored precipitate (typically red or orange) of the azo dye will form immediately.

-

Isolation: Continue stirring for 30 minutes to ensure complete reaction. The solid dye is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Sandmeyer and Related Substitution Reactions

In these reactions, the diazonium group is replaced by a nucleophile, with the concurrent loss of nitrogen gas. This provides an invaluable method for introducing functional groups that are otherwise difficult to install directly onto an aromatic ring.[1][13]

| Reaction | Reagent(s) | Product Functional Group | Reference |

| Sandmeyer | CuCl / HCl | -Cl (Chloro) | [13] |

| Sandmeyer | CuBr / HBr | -Br (Bromo) | [13] |

| Sandmeyer | CuCN / KCN | -CN (Cyano/Nitrile) | [13] |

| Schiemann | HBF₄, then heat | -F (Fluoro) | [13] |

| Iodination | KI | -I (Iodo) | [12][13] |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH (Hydroxy) | [1][13] |

| Deamination | H₃PO₂ | -H (Hydrogen) | [1] |

The choice of these reactions allows for strategic manipulation of the aromatic core. For instance, an amino group, which is strongly activating and ortho-, para-directing, can be used to control the position of other substituents and then be converted to a diazonium salt and subsequently removed or replaced.[8]

Relevance in Drug Discovery and Development

The reactivity of 2-Methoxy-5-nitrobenzenediazonium and its derivatives is highly relevant to the pharmaceutical industry.

-

Scaffold Elaboration: The Sandmeyer reaction provides access to a wide range of halogenated and functionalized aromatic precursors. These precursors are essential starting materials for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse methods for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in many drug candidates.[14]

-

Bioactive Azo Compounds: While primarily known as dyes, the azo linkage is present in some biologically active molecules. The pioneering antibacterial drug Prontosil is an azo compound that is metabolized in vivo to the active agent sulfanilamide, heralding the era of sulfa drugs.[9][10]

-

Biological Stains and Probes: Azo dyes derived from this diazonium salt are used as histological stains in biological research, enabling the visualization of cellular structures and tissues for microscopy.[3]

Conclusion

2-Methoxy-5-nitrobenzenediazonium is a powerful and versatile electrophile whose reactivity is precisely controlled by the electronic properties of its substituents. The synergistic electron-withdrawing effects of the nitro and diazonium groups create an exceptionally reactive species, ideal for azo coupling and a variety of substitution reactions. A thorough understanding of its electronic nature and the causal factors behind its reactivity empowers researchers to strategically design and execute complex synthetic routes for applications spanning from dye manufacturing to the discovery and development of new medicines.

References

-

PubChem. 2-Methoxy-5-nitrobenzenediazonium. National Center for Biotechnology Information. [Link]

-

Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

-

Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. [Link]

-

Clark, J. (n.d.). Some reactions of diazonium ions. Chemguide. [Link]

-

JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

-

Wikipedia. Azo coupling. [Link]

-

Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. [Link]

-

Oriental Journal of Chemistry. (2015). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]

-

Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Methoxy-5-nitrobenzenediazonium | 27165-17-9 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. scialert.net [scialert.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orientjchem.org [orientjchem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-5-nitrobenzenediazonium as a diazonium coupling component

An In-depth Technical Guide: 2-Methoxy-5-nitrobenzenediazonium as a Diazonium Coupling Component

Introduction

2-Methoxy-5-nitrobenzenediazonium is a highly valuable and reactive intermediate in organic synthesis, belonging to the class of aromatic diazonium salts.[1][2] With the chemical formula C₇H₆N₃O₃⁺, its structure is characterized by a benzene ring substituted with a diazonium group (–N₂⁺), a methoxy group (–OCH₃), and a nitro group (–NO₂).[1][2][3] This specific arrangement of functional groups makes it a potent electrophile, primarily utilized as a diazonium coupling component in the synthesis of a wide array of azo compounds.[1][4]

Commonly known in its salt form as Fast Red B Salt or Azoic Diazo Component 13, this reagent is central to the production of intensely colored azo dyes.[3][5][6] Its applications extend from traditional dyeing of textiles to advanced uses in biological staining, materials science, and as a synthetic precursor in pharmaceutical research.[1][7][8][9] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanistic principles, experimental protocols, and critical safety considerations associated with the use of 2-methoxy-5-nitrobenzenediazonium.

Part 1: Physicochemical Profile and Synthesis

A thorough understanding of the reagent begins with its fundamental properties and preparation. The diazonium salt is almost exclusively prepared and used in situ due to its inherent instability in solid form.[1][10]

Physicochemical Data

| Property | Value |

| IUPAC Name | 2-methoxy-5-nitrobenzenediazonium |

| Molecular Formula | C₇H₆N₃O₃⁺ |

| Molecular Weight | 180.14 g/mol [2][3] |

| Common Synonyms | Fast Scarlet RC Base, Azoic Diazo Component 13[3] |

| CAS Number | 27165-17-9[2][3][11] |

| Appearance | Typically a yellowish solution when prepared in situ |

Synthesis: Diazotization of 2-Methoxy-5-nitroaniline

The synthesis of 2-methoxy-5-nitrobenzenediazonium is achieved through the diazotization of its corresponding primary aromatic amine, 2-methoxy-5-nitroaniline.[1][7] This reaction involves the treatment of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1][10]

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Diazonium salts are thermally unstable and can decompose violently, releasing nitrogen gas.[12][13] Maintaining a low temperature suppresses this decomposition pathway, ensuring the integrity of the diazonium salt for the subsequent coupling reaction.[7][8][12]

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes readily. Generating it within the reaction mixture from stable precursors (sodium nitrite and a strong acid) ensures its immediate availability to react with the amine.[10]

Experimental Protocol: Synthesis of 2-Methoxy-5-nitrobenzenediazonium Solution

-

Preparation of Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methoxy-5-nitroaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (2.5-3 equivalents).

-

Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is crucial that the internal temperature does not exceed 5 °C.[7][8][10]

-

Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 30–45 minutes. The exothermic reaction requires slow addition to maintain the temperature below 5 °C.[10] The solid amine hydrochloride will gradually dissolve, yielding a clear, yellowish solution of the diazonium salt.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.[10]

-

Immediate Use: The resulting solution of 2-methoxy-5-nitrobenzenediazonium chloride is now ready for immediate use in a coupling reaction. Do not attempt to isolate the solid chloride salt.

Caption: Synthesis workflow for 2-methoxy-5-nitrobenzenediazonium.

Part 2: The Azo Coupling Reaction

Azo coupling is a cornerstone of dye chemistry. It is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile and attacks an electron-rich aromatic nucleophile, known as the coupling component.[2][4]

Mechanism of Action

The diazonium group (–N₂⁺) is a powerful electron-withdrawing group, rendering the terminal nitrogen atom highly electrophilic. This allows it to attack the activated ring of a coupling partner, such as a phenol or an aniline, to form a stable azo compound characterized by the –N=N– linkage (azo group).[14][15] This azo bridge extends the conjugated π-system of the aromatic rings, which is responsible for the intense color of the resulting compounds.[2]

Caption: General mechanism of the azo coupling reaction.

The Critical Role of pH

The success and selectivity of the coupling reaction are highly dependent on the pH of the reaction medium. The optimal pH is determined by the nature of the coupling component.[4]

-

Coupling with Phenols (Alkaline pH, 9-10): The reaction requires a mildly basic medium. In the presence of a base, the phenol is deprotonated to form a phenoxide ion. The negative charge on the oxygen atom makes the phenoxide a much more powerful nucleophile than the neutral phenol, dramatically accelerating the rate of electrophilic substitution.[16][17]

-

Coupling with Anilines (Acidic pH, 4-5): A mildly acidic medium is necessary. If the pH is too high (alkaline), the diazonium ion can react with the amino group of the aniline (N-coupling) to form an unstable triazene.[2][16] If the pH is too low (strongly acidic), the aniline's amino group becomes protonated (–NH₃⁺), which deactivates the aromatic ring and prevents the desired C-coupling. A pH of 4-5 provides a sufficient concentration of the free amine for C-coupling while minimizing unwanted side reactions.[16][17]

Part 3: Field-Proven Experimental Protocols

The following protocols provide step-by-step methodologies for using a freshly prepared solution of 2-methoxy-5-nitrobenzenediazonium chloride.

Protocol A: Coupling with a Phenolic Component (2-Naphthol)

-

Prepare Coupling Component Solution: Dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (to achieve a final reaction pH of 9-10). Cool the solution to 0–5 °C in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution (prepared as described in Part 1) to the cold 2-naphthol solution with continuous stirring.

-

Azo Dye Formation: An intensely colored precipitate of the azo dye will form immediately.

-

Completion and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion. The solid azo dye can then be collected by filtration, washed with water until the filtrate is neutral, and dried.

Protocol B: Coupling with an Aniline Component (N,N-Dimethylaniline)

-

Prepare Coupling Component Solution: Dissolve N,N-dimethylaniline (1 equivalent) in a dilute solution of hydrochloric acid. Then, add a buffer solution (e.g., sodium acetate) to adjust the pH to 4–5. Cool the solution to 0–5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold aniline solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Azo Dye Formation: The characteristic color of the azo product will develop. The product may precipitate or remain in solution depending on its structure.

-

Completion and Work-up: Stir for 2-3 hours at low temperature. If the product precipitates, it can be collected by filtration. If it is soluble, it may require extraction or other purification methods.

Summary of Typical Reaction Conditions

| Coupling Component Type | Optimal pH | Rationale | Typical Product Color Range |

| Phenols / Naphthols | 9–10 (Alkaline) | Formation of highly reactive phenoxide ion. | Orange to Red to Purple |

| Anilines / N-alkylanilines | 4–5 (Acidic) | Prevents N-coupling and ring deactivation. | Yellow to Orange to Red |

Part 4: Applications in Research and Drug Development

The azo compounds synthesized from 2-methoxy-5-nitrobenzenediazonium have a broad range of applications.

-

Dyes and Pigments: This is the most traditional and widespread application. The resulting monoazo and disazo dyes are used extensively in the textile industry for dyeing polyester and nylon fibers, exhibiting good color fastness.[7][8][18][19]

-

Biological Staining: As "Fast Red B Salt," it is a crucial reagent in histochemistry. It is used to demonstrate the presence of specific enzymes (e.g., alkaline phosphatase) and for staining enterochromaffin cells in carcinoid tumors, where it forms a red-orange azo dye at the site of interest.[1][5][6][9]

-

Materials Science: Azo dyes can be incorporated into polymer matrices to create materials with specific optical properties, with research exploring their use in sensors and solar cells.[1]

-

Pharmaceutical and Biomedical Science: Azo compounds are a significant class of molecules in medicinal chemistry.[20] While some azo dyes can have safety concerns, the core azo structure is found in several drugs, including the antibacterial drug Prontosil and the anti-inflammatory drug Sulfasalazine.[2][20] The azo linkage can be designed to be cleaved by enzymes in specific biological environments (e.g., the colon), making it a candidate for targeted drug delivery systems.[20] Research continues into azo compounds as potential antibacterial, antifungal, and antiviral agents.[20][21]

Part 5: Critical Safety and Handling

Trustworthiness through Safety: Diazonium salts demand respect and careful handling. Adherence to safety protocols is non-negotiable.

-

Thermal Instability: Solid diazonium salts, particularly with anions like chloride, are notoriously unstable and can be explosive upon heating, friction, or shock.[12][13][22] NEVER attempt to isolate 2-methoxy-5-nitrobenzenediazonium chloride in its solid, dry form.

-

In Situ Use: Always prepare the diazonium salt in a cold solution (0–5 °C) and use it immediately for the subsequent coupling reaction.[12][13]

-

Stoichiometric Control: Use only a slight excess of sodium nitrite for the diazotization and quench any unreacted nitrous acid with urea or sulfamic acid before proceeding.[12]

-

Avoid Precipitation: Do not allow the diazonium salt to precipitate out of the solution in an uncontrolled manner.[12] If a more stable, isolable form is required, it should be converted to its tetrafluoroborate (BF₄⁻) salt, which is significantly more thermally stable.[22][23]

Conclusion

2-Methoxy-5-nitrobenzenediazonium is a powerful and versatile electrophile in organic synthesis. Its utility is centered on the azo coupling reaction, a robust method for forming carbon-nitrogen bonds and synthesizing a vast library of azo compounds. By understanding the principles of its synthesis, the critical influence of pH on the coupling mechanism, and adhering strictly to safety protocols, researchers can effectively harness this reagent for applications ranging from the creation of vibrant dyes and biological probes to the development of novel materials and potential therapeutic agents.

References

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fast red B salt. PubChem. Retrieved from [Link]

-

Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitrobenzenediazonium. PubChem. Retrieved from [Link]

-

StainsFile. (n.d.). Fast Red B. Retrieved from [Link]

-

Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). [Link]

-

SD INTERNATIONAL. (n.d.). Fast Red B Salt. Solvent Dyes. Retrieved from [Link]

-

Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(13), 1654-1667. [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. [Link]

-

SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. [Link]

-

Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]

-

YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]

-

Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. [Link]

-

Quora. (2015, October 23). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral?. [Link]

-

US EPA. (n.d.). Benzenediazonium, 2-methoxy-5-nitro- - Substance Details - SRS. Retrieved from [Link]

- Google Patents. (n.d.). US4275004A - High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes.

-

ResearchGate. (n.d.). (PDF) Simultaneous displacement of a nitro group during coupling of diazotized o -nitroaniline with phenols. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442. [Link]

-

Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

-

ResearchGate. (n.d.). (a) Synthesis of benzenediazonium chloride and mechanism of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]

Sources

- 1. Buy 2-Methoxy-5-nitrobenzenediazonium | 27165-17-9 [smolecule.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azo Coupling [organic-chemistry.org]

- 5. Fast red B salt | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

- 7. scialert.net [scialert.net]

- 8. orientjchem.org [orientjchem.org]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. researchgate.net [researchgate.net]

- 14. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry - Oreate AI Blog [oreateai.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. quora.com [quora.com]

- 18. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-nitrobenzenediazonium

Executive Summary: Understanding the Inherent Risk

2-Methoxy-5-nitrobenzenediazonium and its related salts are highly valuable reagents in organic synthesis, particularly in the creation of azo dyes and as intermediates in pharmaceutical development.[1] However, their utility is matched by significant inherent hazards. The diazonium group (-N₂⁺) is an excellent leaving group, predisposing these compounds to rapid, often violent, exothermic decomposition to release nitrogen gas.[2] This guide provides a framework for understanding and mitigating the risks associated with this compound, focusing on the causality behind safety protocols to foster a culture of intrinsic safety in the laboratory. The core principle is to treat all solid, isolated diazonium salts as potentially explosive and to manage all forms of the compound with rigorous temperature and procedural control.

The Chemistry of Instability: Why Diazonium Salts Demand Respect

The hazardous nature of arenediazonium salts stems from their molecular structure. The C-N bond is relatively weak, and the molecule can readily decompose into highly stable products: an aryl cation or radical and dinitrogen gas (N₂).[2] This decomposition is highly exothermic.

-

Influence of Substituents: The electronic nature of the aromatic ring substituents modulates this stability. In 2-Methoxy-5-nitrobenzenediazonium, the electron-donating methoxy group and the electron-withdrawing nitro group create a complex electronic environment that influences reactivity and stability.[1]

-